2-[(Hept-2-yn-1-yl)sulfanyl]phenyl (methanesulfonyl)acetate
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Overview
Description
2-[(Hept-2-yn-1-yl)sulfanyl]phenyl (methanesulfonyl)acetate is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a hept-2-yn-1-yl group attached to a sulfanyl phenyl ring, which is further connected to a methanesulfonyl acetate group. The combination of these functional groups imparts distinct chemical reactivity and potential utility in synthetic chemistry and other scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Hept-2-yn-1-yl)sulfanyl]phenyl (methanesulfonyl)acetate typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a hept-2-yn-1-yl thiol reacts with a phenyl methanesulfonyl acetate under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(Hept-2-yn-1-yl)sulfanyl]phenyl (methanesulfonyl)acetate can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The alkyne group can be reduced to alkenes or alkanes.
Substitution: The acetate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted acetates.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Hept-2-yn-1-yl)sulfanyl]phenyl (methanesulfonyl)acetate involves its interaction with molecular targets through its functional groups. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The alkyne group can participate in click chemistry reactions, facilitating the formation of bioconjugates.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Hept-2-yn-1-yl)sulfanyl]phenyl iodoacetate
- 2-(2-Heptyn-1-ylsulfanyl)phenyl acetate
Uniqueness
2-[(Hept-2-yn-1-yl)sulfanyl]phenyl (methanesulfonyl)acetate is unique due to the presence of both the sulfanyl and methanesulfonyl acetate groups, which provide a combination of reactivity and stability not commonly found in similar compounds. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for various scientific applications.
Properties
CAS No. |
819079-72-6 |
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Molecular Formula |
C16H20O4S2 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
(2-hept-2-ynylsulfanylphenyl) 2-methylsulfonylacetate |
InChI |
InChI=1S/C16H20O4S2/c1-3-4-5-6-9-12-21-15-11-8-7-10-14(15)20-16(17)13-22(2,18)19/h7-8,10-11H,3-5,12-13H2,1-2H3 |
InChI Key |
OVCYZCAEMKQHDC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CCSC1=CC=CC=C1OC(=O)CS(=O)(=O)C |
Origin of Product |
United States |
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